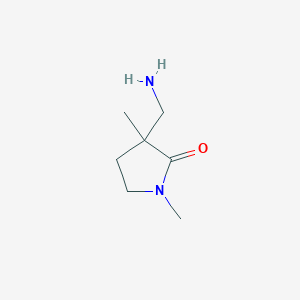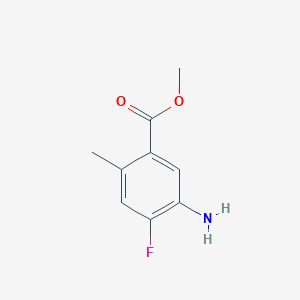
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
説明
2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (also known as 2-HP-Isoindole-1-one) is an organic compound that has been studied and used in various scientific fields. It is a cyclic compound with a molecular formula of C9H10NO2. This compound has been synthesized and used for a variety of purposes and has been found to have a wide range of applications in research and laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
- Selective Alkylation : 2,3-Dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, related to the compound , are synthesized using selective 2-alkylation, derived from 2-cyanobenzaldehyde (Sato, Senzaki, Goto, & Saito, 1986).
- Cyclization with Alcohols : Synthesis of various isoindoles, including 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones, involves treating 2-cyanobenzaldehyde with alcohols, catalyzed by acid or base (Sato, Ohmori, Kaitani, Kurosawa, Senzaki, Goto, & Saito, 1988).
- One-Pot Synthesis : A one-pot synthesis method for 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones has been developed, highlighting the versatility and efficiency of the synthesis process (Kobayashi, Chikazawa, & Ezaki, 2015).
Application in Heterocyclic Synthesis
- Biologically Important Heterocycles : Isoindolone-embedded heterocycles, with applications in biology and pharmacology, are synthesized from a common intermediate, 3-(2′-hydroxyaroyl)-2,3-dihydroisoindol-1-ones (Kundu & Pramanik, 2014).
Chemical Reactions and Characteristics
- Isoindole Syntheses and Properties : Studies on isoindoles, including 3-alkoxy-1H-isoindoles, have been conducted to understand their synthesis and spectral properties (Hennige, Kreher, Konrad, & Jelitto, 1988).
- Alkylation and Arylmethylation : Synthesis of 2-dimethylamino-3-alkyl and arylmethylene-2,3-dihydro-1H-isoindol-1-ones involves a sequence of deprotonation, alkylation, and acidic treatment (Deniau & Enders, 2002).
Additional Synthetic Methods
- Butyllithium Reaction : An innovative approach to synthesize isoindolinone derivatives involves reacting N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium, highlighting a methodological advancement (Kobayashi & Chikazawa, 2016).
作用機序
Target of Action
Related compounds such as txb-001, a well-optimized n-(2-hydroxypropyl)methacrylamide copolymer-based conjugated pirarubicin, have been shown to exhibit tumor-specific accumulation . This suggests that the compound may have similar targets, primarily within tumor cells.
Mode of Action
It’s worth noting that compounds like 2-(2-hydroxypropyl)-β-cyclodextrin (2hp-β-cd) have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells in an endothelial nitric oxide synthase (enos)/no-dependent manner
Biochemical Pathways
Related compounds such as 2hp-β-cd have been shown to significantly increase vascular endothelial growth factor a (vegf-a) and platelet-derived growth factor bb (pdgf-bb) peptides in human umbilical vein endothelial cells . This suggests that the compound may have similar effects on these biochemical pathways.
Pharmacokinetics
Related compounds such as 2hp-β-cd have been shown to uniquely influence the absorption, distribution, metabolism, and excretion (adme) of drugs with which it forms complexes
Result of Action
Related compounds such as 2hp-β-cd have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one. For instance, 2HP-β-CD has been shown to form aggregates in aqueous solutions, which can affect its solubility and, consequently, its bioavailability . This suggests that factors such as pH and temperature could potentially influence the action of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one.
特性
IUPAC Name |
2-(2-hydroxypropyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGNIWCPQRLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)